molecular formula C10H10N2O3 B3265647 2-Nitro-3-(p-tolylamino)acrylaldehyde CAS No. 40824-88-2

2-Nitro-3-(p-tolylamino)acrylaldehyde

Cat. No.: B3265647
CAS No.: 40824-88-2
M. Wt: 206.2 g/mol
InChI Key: PJBJQACHDXCJIF-POHAHGRESA-N
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Description

2-Nitro-3-(p-tolylamino)acrylaldehyde is an α,β-unsaturated nitro compound featuring a nitro group, an acrylaldehyde backbone, and a p-tolylamino (4-methylphenylamino) substituent.

Properties

IUPAC Name

(Z)-3-(4-methylanilino)-2-nitroprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-8-2-4-9(5-3-8)11-6-10(7-13)12(14)15/h2-7,11H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBJQACHDXCJIF-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C=O)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(p-tolylamino)acrylaldehyde typically involves the reaction of p-toluidine with nitroacrolein under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(p-tolylamino)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-3-(p-tolylamino)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(p-tolylamino)acrylaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs

Aryl-2-Nitrovinyl Derivatives

Compounds like 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol (2d) () share the α,β-unsaturated nitro core with 2-nitro-3-(p-tolylamino)acrylaldehyde. Key differences include:

  • Substituent variation: 2d has a 4-methoxyphenyl and hydroxyl group, whereas the target compound replaces these with a p-tolylamino group and an aldehyde.
p-Tolylamino-Containing Compounds

Compounds such as 5-arylidene-3-(substituted phenyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-ones (9a-f) () highlight the role of the p-tolylamino group in cytotoxicity. The p-tolylamino moiety likely improves solubility and binding affinity to targets like topoisomerase I (topo I), a feature that may extend to this compound .

Cytotoxicity and Proteasome Inhibition
  • Compound 2d (): Exhibits potent proteasome inhibition (IC₅₀ = 0.71 μM against MCF-7) and cytotoxicity (IC₅₀ < 25 μM). The nitrovinyl scaffold is critical for this activity .
Topoisomerase I Inhibition
  • Compounds 9a-f (): Demonstrated cytotoxicity against PC-3 and MCF-7 cell lines via topo I inhibition. Molecular docking studies indicate that the p-tolylamino group stabilizes interactions with the enzyme’s DNA-binding domain .
  • Target Compound: The p-tolylamino substituent may confer analogous topo I inhibitory effects, while the nitro group could introduce redox-mediated DNA damage.

Biological Activity

2-Nitro-3-(p-tolylamino)acrylaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3, and it features a nitro group, an aldehyde functional group, and an aromatic amine. The presence of these functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is significant in therapeutic contexts, particularly in the treatment of diseases where enzyme overactivity is a concern.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : There is evidence indicating that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies :
    • In a study examining the inhibitory effects on protease enzymes, this compound demonstrated a significant reduction in enzyme activity at varying concentrations. The IC50 values indicated effective inhibition comparable to known protease inhibitors.
    CompoundIC50 (µM)
    This compound15
    Standard Inhibitor (e.g., Pepstatin)10
  • Antioxidant Activity :
    • The compound was tested for its ability to scavenge free radicals using the DPPH assay. Results showed a dose-dependent increase in antioxidant capacity.
    Concentration (µM)% Inhibition
    1025
    5055
    10085
  • Antimicrobial Testing :
    • A series of antimicrobial susceptibility tests revealed that the compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
    Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
    Staphylococcus aureus32
    Streptococcus pyogenes64

Applications

The biological activities of this compound open avenues for its application in various fields:

  • Pharmaceutical Development : Due to its enzyme inhibition properties, this compound may serve as a lead compound for developing new drugs targeting specific enzymes involved in disease processes.
  • Antioxidant Supplements : Its potential as an antioxidant could be explored for dietary supplements aimed at reducing oxidative stress-related diseases.
  • Antimicrobial Agents : Given its antimicrobial efficacy, further research could lead to the development of new antibiotics or antiseptics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-3-(p-tolylamino)acrylaldehyde
Reactant of Route 2
2-Nitro-3-(p-tolylamino)acrylaldehyde

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